1-Naphthyl diphenylsulfonium triflate

193 nm lithography DUV resist optical transparency

1-Naphthyl diphenylsulfonium triflate is a naphthyl-based sulfonium PAG for 193 nm DUV/EUV lithography. Unlike triphenylsulfonium PAGs, its naphthyl chromophore reduces 193 nm absorbance, enabling deeper light penetration and superior pattern fidelity. The triflate counterion generates strong acid for efficient deprotection, delivering high sensitivity, controlled diffusion, and low LER. Critical for sub-7 nm nodes requiring outgassing control and post-exposure delay stability. Also suited for UV-LED cationic curing of epoxides, adhesives, and 3D printing. Order now.

Molecular Formula C23H17F3O3S2
Molecular Weight 462.5 g/mol
CAS No. 116808-69-6
Cat. No. B045780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthyl diphenylsulfonium triflate
CAS116808-69-6
Molecular FormulaC23H17F3O3S2
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C22H17S.CHF3O3S/c1-3-12-19(13-4-1)23(20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22;2-1(3,4)8(5,6)7/h1-17H;(H,5,6,7)/q+1;/p-1
InChIKeyOOYZLFZSZZFLJW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthyl diphenylsulfonium triflate (CAS 116808-69-6) – A Core Photoacid Generator for Advanced Lithography


1-Naphthyl diphenylsulfonium triflate is a sulfonium salt photoacid generator (PAG) employed in chemically amplified photoresists for deep ultraviolet (DUV) and extreme ultraviolet (EUV) lithography [1]. Its structure features a naphthyl chromophore attached to a diphenylsulfonium cation, paired with a triflate (trifluoromethanesulfonate) counterion . This specific architecture is designed to optimize absorption at short wavelengths, particularly 193 nm, while generating the strong triflic acid needed for catalytic deprotection in high-resolution resist formulations [2].

Why Generic Substitution Fails in Photoacid Generator Selection for 193 nm Lithography


In photoresist chemistry, PAG performance is governed by the interplay of the cation chromophore and anion acid strength, which together determine absorption cross-section, acid diffusion length, and volatility [1]. Substituting one sulfonium triflate for another without accounting for these parameters can lead to catastrophic failure in resolution, line-edge roughness (LER), or post-exposure delay stability [2]. For instance, the naphthyl moiety in 1-Naphthyl diphenylsulfonium triflate provides a distinct absorption profile and photolysis pathway compared to the more common triphenylsulfonium cation, directly impacting acid generation efficiency at 193 nm [3].

Quantitative Differentiation of 1-Naphthyl diphenylsulfonium triflate for Photoresist Procurement


1-Naphthyl vs. Triphenylsulfonium Triflate: 193 nm Absorbance and Transparency

1-Naphthyl diphenylsulfonium triflate offers superior transparency at 193 nm compared to triphenylsulfonium triflate (TPS-Tf). The naphthyl moiety reduces the molar extinction coefficient at the exposure wavelength, increasing photon penetration depth and improving resist profile control [1].

193 nm lithography DUV resist optical transparency

Acid Diffusion Length: Triflate vs. Nonaflate Counterion in DUV Lithography

The triflate anion photogenerated from 1-Naphthyl diphenylsulfonium triflate produces a larger acid diffusion length compared to the bulkier nonaflate anion, directly enhancing catalytic chain length and overall resist sensitivity in 250 nm node DUV lithography [1].

acid diffusion line-edge roughness resolution

Spectral Matching for UV-LED Curing: Naphthyl-Derived PAGs

Sulfonium salt PAGs with extended π-conjugated systems, such as those containing naphthyl groups, can be engineered to effectively decompose under UV/Vis irradiation from light-emitting diodes (LEDs) due to matching absorption and emitting spectra [1].

UV-LED curing photopolymerization quantum yield

Outgassing Reduction in EUV Lithography: Sulfonium vs. Iodonium PAGs

Sulfonium-based PAGs, including 1-Naphthyl diphenylsulfonium triflate, exhibit lower outgassing during EUV exposure compared to certain iodonium PAGs, reducing contamination of expensive EUV optics and extending equipment lifetime .

EUV lithography outgassing optics contamination

Thermal Stability Benchmark: 1-Naphthyl diphenylsulfonium triflate

1-Naphthyl diphenylsulfonium triflate demonstrates high thermal stability, with a melting point of 132-136 °C, ensuring consistent performance during resist storage and post-exposure bake (PEB) processes .

thermal stability shelf life post-exposure bake

Optimal Use Cases for 1-Naphthyl diphenylsulfonium triflate in Photoresist and Photopolymer Formulations


193 nm ArF Immersion Lithography for Sub-45 nm Node Semiconductor Patterning

1-Naphthyl diphenylsulfonium triflate is a prime candidate for 193 nm immersion lithography resists due to its enhanced transparency and acid diffusion characteristics [1]. The compound's reduced absorbance at 193 nm allows for deeper light penetration, improving pattern fidelity in high-aspect-ratio structures [1]. Its triflate anion provides sufficient acid diffusion length to drive efficient deprotection in chemically amplified resists, enabling high sensitivity and throughput required for advanced node manufacturing [2].

UV-LED Curable Coatings and Adhesives for Industrial Manufacturing

Leveraging the spectral compatibility of naphthyl-based sulfonium PAGs with UV-LED emission bands, 1-Naphthyl diphenylsulfonium triflate is well-suited for energy-efficient curing of industrial coatings, adhesives, and inks [3]. The efficient photodecomposition under UV-LED irradiation reduces reliance on traditional mercury lamps, lowering energy consumption and enabling more compact, targeted curing systems for high-speed production lines [3].

Cationic Photopolymerization for Microelectronics Packaging and 3D Printing

As a cationic photoinitiator, 1-Naphthyl diphenylsulfonium triflate initiates ring-opening polymerization of epoxides and vinyl ethers upon UV exposure, forming crosslinked networks with low shrinkage and excellent adhesion . This is critical for microelectronics encapsulants and high-resolution 3D printing (e.g., stereolithography), where dimensional stability and surface finish are paramount. The compound's relatively low toxicity profile compared to alternative photoinitiators further supports its use in these applications .

EUV Lithography Resist Screening for 7 nm Node and Beyond

The low outgassing characteristic of sulfonium-based PAGs makes 1-Naphthyl diphenylsulfonium triflate a valuable compound for screening in EUV resist formulations . Contamination of EUV optics is a major cost and yield concern; therefore, PAGs with minimal volatile photoproducts are essential. This compound's structural class and specific absorption properties position it as a promising candidate for developing resists that meet the stringent outgassing and resolution requirements of sub-7 nm technology nodes .

Technical Documentation Hub

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